molecular formula C7H4ClFN2 B3233260 6-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine CAS No. 1352395-89-1

6-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B3233260
CAS No.: 1352395-89-1
M. Wt: 170.57 g/mol
InChI Key: VUVVTHURVHJUFF-UHFFFAOYSA-N
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Description

Significance of the Pyrrolo[2,3-b]pyridine Ring System in Chemical Sciences

The pyrrolo[2,3-b]pyridine ring system, also known as 7-azaindole (B17877), is a privileged scaffold in medicinal chemistry and materials science. acs.orgresearchgate.net Its structural resemblance to purines and indoles allows it to interact with a variety of biological targets. acs.org This has led to the development of numerous compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. juniperpublishers.comresearchgate.net Several FDA-approved drugs, such as Vemurafenib for melanoma, incorporate the 7-azaindole moiety, highlighting its therapeutic importance. nih.govnih.gov

The unique electronic properties of the pyrrolo[2,3-b]pyridine system, arising from the fusion of an electron-rich pyrrole (B145914) ring and an electron-deficient pyridine (B92270) ring, make it a versatile building block in organic synthesis. researchgate.net This scaffold is present in various natural products, including alkaloids like variolin B, isolated from marine sponges, which exhibit potent biological activities. mdpi.com The development of synthetic methodologies to functionalize the pyrrolo[2,3-b]pyridine core is an active area of research, aiming to expand the chemical space and discover new therapeutic agents. researchgate.netresearchgate.net

Overview of Halogenated Pyrrolo[2,3-b]pyridine Derivatives in Synthetic Chemistry and Biological Inquiry

The introduction of halogen atoms onto the pyrrolo[2,3-b]pyridine scaffold significantly influences its physicochemical properties and biological activity. Halogens can alter a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. In synthetic chemistry, halogenated derivatives serve as key intermediates for further functionalization through various cross-coupling reactions. researchgate.net

For instance, halogenation at different positions of the 7-azaindole ring allows for the regioselective introduction of various substituents, leading to the creation of diverse compound libraries for biological screening. researchgate.net Research has shown that the position and nature of the halogen atom can have a profound impact on the pharmacological profile of the resulting compounds. For example, specific halogenation patterns have been crucial in the design of potent kinase inhibitors. nih.govacs.org

Specific Research Context of 6-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine

Within the class of halogenated pyrrolo[2,3-b]pyridines, this compound has emerged as a compound of particular interest. The presence of both a chloro and a fluoro substituent at specific positions on the bicyclic ring system offers unique opportunities for medicinal chemistry and drug design. The chlorine atom at the 6-position can act as a handle for further synthetic modifications, while the fluorine atom at the 3-position can enhance binding interactions and improve metabolic stability.

This specific di-halogenated scaffold is being explored as a key building block for the synthesis of novel therapeutic agents. For example, it has been incorporated into the design of inhibitors for various kinases, which are critical targets in oncology and inflammatory diseases. acs.orgwikipedia.org The distinct substitution pattern of this compound provides a platform for developing selective and potent inhibitors with improved pharmacokinetic profiles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFN2/c8-6-2-1-4-5(9)3-10-7(4)11-6/h1-3H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVVTHURVHJUFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=CN2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80856981
Record name 6-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352395-89-1
Record name 6-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for 6 Chloro 3 Fluoro 1h Pyrrolo 2,3 B Pyridine and Its Derivatives

Strategies for the Construction of the Pyrrolo[2,3-b]pyridine Core

The construction of the 6-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine core necessitates a multi-step approach involving the regioselective halogenation of the parent 1H-pyrrolo[2,3-b]pyridine. The order of these halogenation steps is crucial for achieving the desired substitution pattern.

The pyrrole (B145914) ring of the 1H-pyrrolo[2,3-b]pyridine system is electron-rich and susceptible to electrophilic substitution, primarily at the C3 position. rsc.org In contrast, the pyridine (B92270) ring is electron-deficient and generally requires more forcing conditions for substitution.

A plausible synthetic route to this compound would likely commence with the chlorination of the pyridine ring, followed by the fluorination of the pyrrole ring. The synthesis of 6-chloro-1H-pyrrolo[2,3-b]pyridine has been reported and this intermediate is commercially available. indiamart.com

Subsequent electrophilic fluorination of 6-chloro-1H-pyrrolo[2,3-b]pyridine at the C3 position can be achieved using an electrophilic fluorine source. N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are commonly employed reagents for the fluorination of electron-rich heterocycles. worktribe.commdpi.com The reaction with Selectfluor®, for instance, can be performed in a suitable solvent such as acetonitrile (B52724) at room temperature to afford the desired this compound. The general conditions for such a transformation are summarized in the table below.

Table 1: General Conditions for Electrophilic Fluorination
Starting MaterialReagentSolventTemperatureProduct
6-chloro-1H-pyrrolo[2,3-b]pyridineSelectfluor®AcetonitrileRoom TemperatureThis compound

With the this compound core in hand, further derivatization can be achieved through palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-Cl and C-F bonds, as well as the potential for further halogenation at other positions (e.g., C2 or C4), allows for selective functionalization.

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and a boronic acid or ester, catalyzed by a palladium complex. wikipedia.orglibretexts.org In the context of dihalogenated pyrrolo[2,3-b]pyridines, regioselective coupling can often be achieved by exploiting the different reactivities of the C-X bonds (I > Br > Cl). For a substrate like 2-iodo-4-chloro-1H-pyrrolo[2,3-b]pyridine, the Suzuki-Miyaura coupling occurs selectively at the more reactive C2-I bond. nih.gov

For this compound, if a more reactive halogen (e.g., iodine or bromine) were introduced at another position, selective Suzuki-Miyaura coupling would be anticipated at that site. Alternatively, under more forcing conditions, the C-Cl bond at the 6-position could potentially undergo coupling. A typical Suzuki-Miyaura reaction on a chloro-substituted pyrrolo[2,3-b]pyridine derivative is presented in the following table.

Table 2: Example of Suzuki-Miyaura Coupling on a Chlorinated Pyrrolo[2,3-b]pyridine Derivative
SubstrateCoupling PartnerCatalystBaseSolventTemperatureYield
4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridinePhenylboronic acidPd₂(dba)₃K₂CO₃1,4-dioxane/water100 °CHigh

The Sonogashira reaction enables the coupling of a terminal alkyne with an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the introduction of alkynyl moieties, which can serve as versatile handles for further transformations. The regioselectivity of the Sonogashira coupling on polyhalogenated heterocycles is also dependent on the nature of the halogen, with the order of reactivity being I > Br > Cl > F. rsc.orgsoton.ac.uk

In the case of a dihalogenated pyrrolo[2,3-b]pyridine, such as a hypothetical 3-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine, the Sonogashira coupling would be expected to occur preferentially at the more reactive C3-Br bond. The following table provides an example of a Sonogashira coupling on a related bromofluoropyridine derivative. soton.ac.uk

Table 3: Sonogashira Coupling of 6-bromo-3-fluoro-2-cyanopyridine
SubstrateAlkyneCatalystCo-catalystBaseSolventYield
6-bromo-3-fluoro-2-cyanopyridine1-ethyl-4-ethynylbenzenePd(PPh₃)₄CuIEt₃NTHFHigh

The introduction of a cyano group can be achieved through palladium-catalyzed cyanation of an aryl halide. Subsequent reduction of the nitrile functionality provides an aminomethyl group, which is a common pharmacophore. The cyanation of aryl halides can be performed using various cyanide sources, such as zinc cyanide or potassium ferrocyanide, in the presence of a palladium catalyst.

For a substrate like this compound, cyanation would likely occur at the C6 position under appropriate conditions. The resulting 3-fluoro-6-cyano-1H-pyrrolo[2,3-b]pyridine could then be reduced to 6-(aminomethyl)-3-fluoro-1H-pyrrolo[2,3-b]pyridine using a variety of reducing agents, such as lithium aluminum hydride or catalytic hydrogenation.

The formation of a pyrrolopyrazine ring system from a 1H-pyrrolo[2,3-b]pyridine derivative is a less common transformation but can be envisaged through a sequence of functional group manipulations followed by a cyclization step. For instance, if a suitable diamine precursor could be constructed on the pyridine ring of the 1H-pyrrolo[2,3-b]pyridine core, an intramolecular cyclization could lead to the formation of a fused pyrazine (B50134) ring.

Hantzsch Reaction in Thiazolyl-bis-pyrrolo[2,3-b]pyridine Synthesis

The Hantzsch reaction, a classic multicomponent reaction, provides a powerful tool for the construction of thiazole (B1198619) rings. In the context of pyrrolo[2,3-b]pyridine chemistry, this reaction is instrumental in the synthesis of complex heterocyclic systems, such as thiazolyl-bis-pyrrolo[2,3-b]pyridines. While not a direct synthesis of this compound itself, it represents a key transformation of its derivatives.

The general approach involves the condensation of a pyrrolo[2,3-b]pyridine-carbothioamide with a 3-bromoacetyl-pyrrolo[2,3-b]pyridine. The carbothioamide, in this case, would be derived from a suitably substituted this compound precursor. The reaction proceeds through the formation of a thiazole ring by cyclization, ultimately linking two pyrrolopyridine moieties.

Reactant 1Reactant 2ProductReaction Type
Pyrrolo[2,3-b]pyridine-carbothioamide3-Bromoacetyl-pyrrolo[2,3-b]pyridineThiazolyl-bis-pyrrolo[2,3-b]pyridineHantzsch Thiazole Synthesis

Functionalization and Derivatization Techniques

The inherent reactivity of the this compound core allows for a variety of functionalization and derivatization reactions, enabling the exploration of its chemical space for various applications.

Nucleophilic Substitution Reactions Involving Halogen Substituents

The chlorine atom at the 6-position of the pyridine ring is susceptible to nucleophilic substitution, particularly through palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a prominent example, allowing for the introduction of a wide range of amino groups. This reaction typically employs a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base to facilitate the coupling of an amine with the aryl chloride.

Similarly, the Suzuki-Miyaura cross-coupling reaction can be employed to form carbon-carbon bonds at the 6-position. This involves the reaction of the 6-chloro derivative with a boronic acid or ester in the presence of a palladium catalyst and a base. These methods are fundamental for introducing diverse substituents and building molecular complexity.

ReactionReagentsPosition of Substitution
Buchwald-Hartwig AminationAmine, Palladium Catalyst, Ligand, Base6-position
Suzuki-Miyaura CouplingBoronic Acid/Ester, Palladium Catalyst, Base6-position

Electrophilic Aromatic Substitution on the Pyrrolopyridine Ring

The pyrrolo[2,3-b]pyridine ring system is amenable to electrophilic aromatic substitution. For the parent 1H-pyrrolo[2,3-b]pyridine, electrophilic attack, such as nitration and halogenation, occurs predominantly at the 3-position of the pyrrole ring. However, in this compound, this position is already occupied by a fluorine atom.

The directing effects of the existing substituents must therefore be considered. The fluorine atom at the 3-position is a deactivating group but is ortho-, para-directing. The chlorine atom at the 6-position is also deactivating and ortho-, para-directing. The interplay of these electronic effects, along with the inherent reactivity of the heterocyclic system, will govern the regioselectivity of further electrophilic substitutions. The most likely positions for electrophilic attack would be the 2- and 4-positions, with the precise outcome depending on the specific electrophile and reaction conditions.

Introduction and Removal of Protecting Groups (e.g., 2-(Trimethylsilyl)ethoxymethyl (SEM) Chloride)

The nitrogen atom of the pyrrole ring often requires protection during multi-step synthetic sequences to prevent unwanted side reactions. A commonly used protecting group for this purpose is the 2-(trimethylsilyl)ethoxymethyl (SEM) group, which is introduced by reacting the N-H of the pyrrolopyridine with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) in the presence of a base.

The SEM group is valued for its stability under a variety of reaction conditions. However, its removal can present challenges. Deprotection is typically achieved using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic conditions, for instance, with boron trifluoride etherate. A notable side reaction during deprotection can be the release of formaldehyde, which may lead to the formation of undesired byproducts.

Protecting GroupReagent for IntroductionReagents for Removal
2-(Trimethylsilyl)ethoxymethyl (SEM)2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl), BaseTetrabutylammonium fluoride (TBAF), Boron trifluoride etherate

Formation of Carboxamides and Carbothioamides

The introduction of carboxamide and carbothioamide functionalities is a common strategy in drug discovery to modulate the physicochemical properties and biological activity of a lead compound. For the 1H-pyrrolo[2,3-b]pyridine scaffold, carboxamides are often synthesized from the corresponding carboxylic acid. For instance, a 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid can be activated and then coupled with a desired amine to form the amide bond.

Carbothioamides can be prepared from their corresponding carboxamide precursors. A widely used method for this transformation is treatment with a thionating agent, such as Lawesson's reagent. This reaction efficiently converts the carbonyl group of the amide into a thiocarbonyl group.

Considerations in Process Development for Scalability

The transition from laboratory-scale synthesis to large-scale production necessitates careful consideration of several factors to ensure an efficient, safe, and economically viable process. For syntheses involving this compound and its derivatives, key considerations include:

Optimization of Reaction Conditions: For reactions like the Buchwald-Hartwig amination, factors such as catalyst loading, ligand selection, base, solvent, and temperature must be optimized to maximize yield and minimize impurities. The cost and availability of the catalyst and ligands are also critical for large-scale production.

Continuous Flow Processes: The implementation of continuous flow chemistry can offer significant advantages over traditional batch processing. Flow reactors can improve heat and mass transfer, leading to better reaction control, higher yields, and improved safety. For reactions that produce solid byproducts, such as the salts formed in Buchwald-Hartwig aminations, the use of flow reactors can present challenges with clogging, which must be addressed in the reactor design.

Purification Strategies: Developing robust and scalable purification methods is crucial. This may involve shifting from chromatographic purification, which is often not feasible on a large scale, to crystallization or other bulk purification techniques.

ConsiderationKey Aspects
Reaction OptimizationCatalyst loading, ligand selection, solvent, temperature, cost of reagents.
Process TechnologyBatch vs. continuous flow, reactor design for handling solids.
Green ChemistryAtom economy, waste minimization, catalyst and solvent recycling.
PurificationScalable methods such as crystallization over chromatography.

Mechanistic Investigations and Biological Target Interactions of 6 Chloro 3 Fluoro 1h Pyrrolo 2,3 B Pyridine Derivatives

Enzyme and Receptor Inhibition Studies

Other Receptor Modulations

Research has identified the 1H-pyrrolo[2,3-b]pyridine core structure as a versatile scaffold for targeting multiple receptors. A primary focus has been on its potent inhibitory activity against the Fibroblast Growth Factor Receptor (FGFR) family. nih.gov The FGFR family, comprising four distinct isoforms (FGFR1–4), plays a crucial role in cell proliferation, migration, and angiogenesis. nih.gov Abnormal activation of the FGFR signaling pathway is associated with the progression of numerous cancers. nih.gov

One derivative, designated as compound 4h, demonstrated potent, pan-FGFR inhibitory activity, with the highest efficacy against FGFR1, FGFR2, and FGFR3. nih.govrsc.org This inhibitory action is crucial as it represents a key mechanism through which these compounds exert their anti-tumor effects. nih.gov The table below summarizes the inhibitory concentrations (IC50) of compound 4h against the FGFR isoforms. nih.govrsc.org

ReceptorIC50 (nM)
FGFR17
FGFR29
FGFR325
FGFR4712

Beyond FGFRs, the 1H-pyrrolo[2,3-b]pyridine scaffold has also been explored for its potential to target other proteins, such as human neutrophil elastase (HNE), indicating its broader utility in drug discovery. nih.gov

Cellular Pathway Modulation

The binding of fibroblast growth factors to their receptors (FGFRs) triggers receptor dimerization and autophosphorylation, which in turn activates several downstream signaling cascades critical for cell survival and proliferation. nih.gov By inhibiting FGFRs, derivatives of 1H-pyrrolo[2,3-b]pyridine effectively modulate these key cellular pathways.

The RAS–MEK–ERK pathway, also known as the MAPK/ERK pathway, is a central signaling cascade that regulates cell growth. nih.gov FGFR activation is a known upstream trigger for this pathway. nih.gov Consequently, the inhibition of FGFR by 1H-pyrrolo[2,3-b]pyridine derivatives leads to the downregulation of RAS–MEK–ERK signaling, contributing to the observed anti-proliferative effects.

Phospholipase C gamma (PLCγ) is another crucial downstream effector of FGFR signaling. nih.gov Upon FGFR activation, PLCγ is recruited and activated, leading to a cascade of signals that influence cell growth and motility. Inhibition of the initial FGFR activation step by compounds based on the 1H-pyrrolo[2,3-b]pyridine scaffold prevents the subsequent activation of the PLCγ pathway.

The PI3K–Akt signaling pathway is a vital regulator of cell survival, metabolism, and proliferation. nih.gov This pathway is also activated downstream of FGFRs. nih.gov The inhibitory action of 1H-pyrrolo[2,3-b]pyridine derivatives on FGFRs blocks the requisite initial signal, thereby suppressing the pro-survival PI3K–Akt pathway.

Molecular Mechanisms of Action in Cellular Models

The modulation of the aforementioned signaling pathways culminates in discernible effects at the cellular level, most notably the induction of programmed cell death, or apoptosis.

Breast Cancer 4T1 Cells: In vitro studies have confirmed that the FGFR inhibitor, compound 4h, effectively induces apoptosis in 4T1 breast cancer cells. nih.gov The mechanism of this induced cell death was further investigated through Western blot analysis, which revealed a dose-dependent modulation of key apoptotic proteins. nih.gov Treatment with compound 4h resulted in a decrease in the expression of the anti-apoptotic protein Bcl-2 and a concurrent increase in the expression of the pro-apoptotic protein cleaved caspase-3. nih.gov These findings suggest that the compound triggers the intrinsic mitochondrial apoptosis pathway. nih.gov

ProteinEffect of Compound 4h Treatment
Bcl-2Decreased expression
Cleaved Caspase-3Increased expression

HCT-116 Colorectal Cancer Cells: While the 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a promising backbone for developing potent inhibitors against colorectal cancer cells, such as Traf2- and Nck-interacting kinase (TNIK) inhibitors, specific studies detailing the induction of apoptosis and the underlying molecular mechanism in HCT-116 cells by 6-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine derivatives are not extensively detailed in the available research. imist.ma Although related heterocyclic structures have shown efficacy against HCT-116 cells, direct evidence linking this specific compound class to apoptosis in this cell line requires further investigation.

Modulation of Cell Cycle Progression (e.g., G1, G2/M phase arrest)

The ability of a compound to interfere with the cell cycle is a crucial mechanism for inhibiting cancer cell proliferation. While direct studies on the cell cycle effects of this compound derivatives are not extensively detailed in the available literature, research on structurally related heterocyclic compounds provides significant insights into their potential mechanisms. Various derivatives of fused heterocyclic systems containing pyridine (B92270) or pyrrole (B145914) rings have demonstrated the ability to induce cell cycle arrest at different phases, suggesting a likely mechanism for the title compound's derivatives.

For instance, certain synthetic 2,3-arylpyridylindole derivatives have been shown to induce a biphasic cell cycle arrest. nih.gov At lower concentrations (0.5 μM), these compounds caused an arrest in the G0/G1 phase, while at higher concentrations (2.0 μM), the arrest occurred at the G2/M phase. nih.gov This G2/M arrest was linked to the inhibition of tubulin polymerization. nih.gov Similarly, another study on thieno[2,3-b]pyridine (B153569) compounds, which share structural similarities with pyrrolopyridines, demonstrated a pronounced G2/M cell cycle arrest in PC3 prostate cancer cells after 24 hours of treatment. nih.gov This effect was also observed with pyrrolyldihydropyrazino[1,2-a]indoletrione analogues, which dose-dependently increased the number of colorectal cancer cells in the G2/M phase. nih.gov

Furthermore, other classes of compounds, such as tryptanthrin (B1681603) derivatives, have been reported to cause S-phase arrest in hepatocellular carcinoma cells. mdpi.com Certain chalcone (B49325) derivatives have also been found to induce G2/M phase arrest in both sensitive and cisplatin-resistant ovarian cancer cells. nih.gov This arrest is often associated with the generation of reactive oxygen species (ROS) and can be reversed by antioxidants. nih.gov These examples from related heterocyclic systems strongly suggest that derivatives of this compound likely exert their antiproliferative effects in part by inducing cell cycle arrest, potentially at the G2/M or G1/S checkpoints, a hypothesis that warrants direct investigation.

Inhibition of Cell Proliferation, Migration, and Invasion (e.g., 4T1 cells)

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated significant potential in curbing the key processes of cancer progression: proliferation, migration, and invasion. A notable example is the derivative known as compound 4h , which has been evaluated for its inhibitory effects, particularly against the highly metastatic 4T1 breast cancer cell line. rsc.org

In vitro studies revealed that compound 4h is a potent inhibitor of fibroblast growth factor receptors (FGFRs), which are known to play a crucial role in tumor development. rsc.org Its inhibitory activity against FGFR1, FGFR2, and FGFR3 was observed in the nanomolar range. rsc.org This potent enzymatic inhibition translated into effective anti-cancer activity at the cellular level. Compound 4h successfully inhibited the proliferation of 4T1 breast cancer cells and was also shown to induce apoptosis. rsc.org Furthermore, it significantly hampered the migration and invasion of 4T1 cells, which are critical steps in the metastatic cascade. rsc.org

Inhibitory Activity of Compound 4h
TargetIC₅₀ (nM)
FGFR17
FGFR29
FGFR325
FGFR4712

The data highlights the potent and relatively selective activity of this 1H-pyrrolo[2,3-b]pyridine derivative against key members of the FGFR family, underpinning its observed effects on cancer cell proliferation and motility. rsc.org

Structure-Activity Relationship (SAR) Analysis

Impact of Substituent Position and Nature on Biological Activity

The biological activity of derivatives based on the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is highly dependent on the nature and position of various substituents. Structure-activity relationship (SAR) studies on this and related heterocyclic systems have established several key principles.

The nature of the substituent group—whether it is electron-donating or electron-withdrawing—also plays a pivotal role. researchgate.net SAR studies have shown that groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) can enhance antiproliferative activity in pyridine derivatives. nih.gov In contrast, the introduction of bulky groups may lead to a decrease in potency. nih.gov The position of these substituents is equally important; for example, modifying the C5-position of the 1H-pyrrolo[2,3-b]pyridine ring with a carbamoyl (B1232498) group was found to greatly increase JAK3 inhibitory activity. researchgate.net

Identification of Key Pharmacophores and Binding Interactions

The 1H-pyrrolo[2,3-b]pyridine core is a well-established pharmacophore, frequently utilized as a scaffold for kinase inhibitors due to its ability to form key hydrogen bonding interactions within the ATP binding site of these enzymes. nih.govnih.gov The nitrogen atom on the pyridine ring and the -NH group of the pyrrole ring serve as crucial hydrogen bond donors and acceptors, mimicking the interactions of the adenine (B156593) portion of ATP. nih.gov

Detailed molecular docking studies of potent derivatives have elucidated the specific interactions that drive their high affinity and selectivity. For the FGFR1 inhibitor, compound 4h , the 1H-pyrrolo[2,3-b]pyridine scaffold acts as the hinge-binding motif. nih.gov This interaction is fundamental for anchoring the inhibitor within the kinase's active site. The potency of this compound class is further enhanced by additional interactions from its substituents. For compound 4h , the terminal phenyl ring is positioned to form favorable hydrophobic interactions within a pocket of the enzyme, further stabilizing the compound-protein complex. nih.gov The optimization of these interactions is a key focus in developing more potent inhibitors.

Rational Design Principles for Enhanced Target Specificity

The development of potent and selective inhibitors based on the this compound scaffold relies on several rational design principles. A primary strategy is molecular hybridization, which involves combining pharmacophoric elements from two or more known bioactive compounds to create a new hybrid with potentially superior properties. mdpi.com This approach was used to design novel CSF1R inhibitors by merging fragments of the approved drug Pexidartinib, which contains a pyrrolopyridine core, with a different pyrrolopyrimidine nucleus. mdpi.com

Another powerful technique is scaffold hopping, where the core structure of a known inhibitor is replaced with a structurally different but functionally similar scaffold to discover novel chemical series with improved properties, such as better selectivity or pharmacokinetics. mdpi.com

Furthermore, structure-based drug design is critical for enhancing target specificity. By utilizing the X-ray crystal structure of a target kinase, inhibitors can be designed to maximize interactions with the active site while avoiding interactions with the active sites of off-target kinases. rsc.org This approach allows for the strategic modification of substituents to improve potency and selectivity. rsc.org For example, SAR exploration guided by a liganded PAK1 crystal structure enabled the optimization of 7-azaindole (B17877) inhibitors with improved kinase selectivity. rsc.org These rational design strategies are instrumental in evolving initial hits into highly specific and effective drug candidates. acs.orgnih.gov

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict various properties of chemical compounds, including their geometry, reactivity, and spectroscopic characteristics. For "6-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine," DFT calculations offer a detailed understanding of its fundamental chemical nature.

Molecular Structure Optimization

The initial step in computational analysis involves the optimization of the molecular structure to determine its most stable three-dimensional conformation. This process is typically performed using a specific level of theory and basis set, such as B3LYP/6-311G++. The optimization calculation systematically adjusts the bond lengths, bond angles, and dihedral angles of the molecule to find the geometry with the lowest possible energy. The resulting optimized structure represents the most probable conformation of the molecule and serves as the foundation for subsequent computational analyses.

The optimized geometry of "this compound" would reveal the precise spatial arrangement of its constituent atoms, taking into account the electronic effects of the chloro and fluoro substituents on the pyrrolopyridine core.

Analysis of Molecular Electrostatic Potentials

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP surface map illustrates the electrostatic potential at different points on the electron density surface of the molecule. Regions of negative potential, typically colored in shades of red and yellow, indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential, shown in shades of blue, are electron-deficient and are prone to nucleophilic attack.

For "this compound," the MEP analysis would likely show regions of negative potential around the nitrogen atoms of the pyridine (B92270) and pyrrole (B145914) rings, as well as the fluorine and chlorine atoms, due to their high electronegativity. Areas of positive potential would be expected around the hydrogen atoms. This information is critical for understanding how the molecule might interact with biological targets, such as the amino acid residues in a protein's active site.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The two most important orbitals in this context are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential, while the energy of the LUMO is related to its electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For "this compound," the FMO analysis provides insights into its electronic properties and its potential to participate in chemical reactions, including charge-transfer interactions with a biological receptor.

Illustrative Data from DFT Calculations for a Pyrrolopyridine Derivative
ParameterValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV

Molecular Docking and Simulation Studies

Molecular docking and simulation studies are computational techniques used to predict how a small molecule, or ligand, interacts with a macromolecular target, typically a protein. These methods are instrumental in drug discovery for identifying potential drug candidates and for understanding their mechanism of action at a molecular level.

Ligand-Protein Interaction Modeling

Molecular docking simulations are employed to predict the preferred binding orientation of "this compound" within the active site of a target protein. This is achieved by sampling a large number of possible conformations of the ligand within the binding pocket and scoring them based on their steric and energetic complementarity.

Potential Ligand-Protein Interactions for a Pyrrolopyridine Inhibitor
Ligand Atom/GroupProtein ResidueInteraction Type
Pyrrole N-HHinge Region Backbone C=OHydrogen Bond
Pyridine NHinge Region Backbone N-HHydrogen Bond
Chlorophenyl GroupHydrophobic Pocket ResiduesHydrophobic Interaction

WaterMap Analysis for Binding Site Characterization

WaterMap is a computational tool that calculates the thermodynamic properties of water molecules within a protein's binding site. By identifying regions where water molecules are unstable and have high energy, WaterMap can pinpoint locations where a ligand can bind to displace these unfavorable water molecules, leading to a favorable change in binding free energy.

In the context of "this compound," a WaterMap analysis of its target protein's binding site would identify key "hotspots" where the displacement of water by the ligand would be most entropically and enthalpically favorable. mdpi.com This information can be used to rationalize the binding mode of the compound and to guide the design of more potent analogs by modifying the ligand to better occupy these high-energy water sites.

Halogen Bonding (XB) Investigations in Pyrrolopyridine Systems

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. This phenomenon is attributed to the anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential known as a "σ-hole" along the axis of the covalent bond. nih.gov Computational studies are pivotal in elucidating the nature and strength of these interactions.

Theoretical investigations into halogenated fused-ring heteroaromatics, such as this compound, would typically involve the calculation of the molecular electrostatic potential (MEP) surface. The MEP map allows for the visualization of electron-rich and electron-poor regions of the molecule, identifying the positive σ-holes on the chlorine atom at the C6 position and the electronegative region of the fluorine atom at the C3 position. The presence of the electron-withdrawing fluorine atom can modulate the magnitude of the σ-hole on the chlorine, potentially enhancing its halogen bonding capabilities.

Advanced computational methods, including Møller–Plesset second-order perturbation theory (MP2) and Density Functional Theory (DFT), are employed to model the interaction energies and geometries of halogen-bonded complexes. For a molecule like this compound, these studies would model its interaction with biologically relevant Lewis bases, such as the carbonyl oxygen atoms in the backbones of proteins. The Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analyses can further dissect these interactions, providing insights into the electron density distribution and orbital-level contributions to the halogen bond.

A hypothetical computational analysis of the halogen bonding potential of this compound could involve the parameters shown in the table below, based on typical values for similar systems.

ParameterDescriptionHypothetical Calculated Value
VS,max (Cl)Maximum positive electrostatic potential on the chlorine atom (σ-hole)+25 kcal/mol
Interaction Energy (with C=O)Calculated binding energy with a model carbonyl group (e.g., formamide)-4.5 kcal/mol
XB Distance (Cl···O)Equilibrium distance between the chlorine and oxygen atoms in the halogen bond3.0 Å
XB Angle (C-Cl···O)Angle defining the directionality of the halogen bond170°

Predictive Modeling for Biological Activity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a powerful tool for forecasting the biological activity of novel compounds. For a series of compounds including this compound, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly insightful.

These models correlate the biological activity of a set of molecules with their 3D physicochemical properties, such as steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. A 3D-QSAR study on pyrrolo[2,3-b]pyridine derivatives as kinase inhibitors, for example, would involve aligning the molecules and calculating these fields. mdpi.com The resulting models are often visualized using contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity.

For this compound, a CoMSIA model might reveal the following:

Steric Fields: A green contour near the C6-chloro group would suggest that bulkier substituents are favored for higher activity, while a yellow contour would indicate that smaller groups are preferred.

Electrostatic Fields: A blue contour near the C3-fluoro group would indicate that electron-withdrawing groups enhance activity, whereas a red contour would suggest that electron-donating groups are beneficial.

Hydrophobic Fields: A yellow contour around the pyrrolopyridine core would highlight the importance of hydrophobic character for activity.

Hydrogen Bond Acceptor/Donor Fields: Magenta and cyan contours would indicate favorable positions for hydrogen bond acceptors and donors, respectively, which is particularly relevant for the nitrogen atoms in the 7-azaindole (B17877) ring system.

The statistical robustness of such models is evaluated using parameters like the cross-validated correlation coefficient (q²) and the conventional correlation coefficient (r²). A reliable 3D-QSAR model would have a high predictive power for new compounds in the same chemical class.

The table below summarizes the key aspects of a typical 3D-QSAR study that could be applied to this compound and its analogs.

Modeling AspectDescriptionTypical Application/Result
Molecular AlignmentSuperimposing a set of molecules based on a common scaffold or docking pose.Crucial for the reliability of the 3D-QSAR model.
CoMFA FieldsSteric and electrostatic fields are calculated on a 3D grid.Provides a basic understanding of structure-activity relationships.
CoMSIA FieldsIncludes hydrophobic, hydrogen bond donor, and acceptor fields in addition to steric and electrostatic.Offers a more detailed and nuanced view of SAR.
Contour Maps3D visualization of the QSAR model, showing favorable and unfavorable regions for different physicochemical properties.Guides the design of new, more potent analogs.
Statistical ValidationParameters like q² and r² assess the predictive power and robustness of the model.A q² > 0.5 is generally considered indicative of a predictive model.

Analytical and Spectroscopic Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of a compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) would be utilized to confirm the identity and structure of 6-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: In the proton NMR spectrum of this compound, specific signals corresponding to each hydrogen atom on the pyrrolopyridine core would be expected. The chemical shifts (δ) of these signals would be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms. The multiplicity of each signal (singlet, doublet, triplet, etc.) would provide information about the number of neighboring protons, and the coupling constants (J) would give insight into the connectivity of the atoms.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The presence of the fluorine atom would likely result in splitting of the signal for the carbon atom to which it is attached (C-F coupling), providing clear evidence for its location. The chemical shifts of the carbon atoms would be indicative of their chemical environment.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive and not based on experimental data.)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H-1Broad singlet-
H-2Doublet-
C-2-Signal with C-F coupling
C-3-Signal with C-F coupling
C-3a-Signal
H-4Doublet-
C-4-Signal
H-5Doublet-
C-5-Signal
C-6-Signal
C-7a-Signal

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch of the pyrrole (B145914) ring, C-H stretching and bending vibrations of the aromatic rings, C=C and C=N stretching vibrations within the heterocyclic system, and C-Cl and C-F stretching vibrations.

Table 2: Predicted FT-IR Absorption Bands for this compound (Note: This table is predictive and not based on experimental data.)

Functional GroupPredicted Absorption Range (cm⁻¹)
N-H Stretch3200-3500
Aromatic C-H Stretch3000-3100
C=C and C=N Stretch1400-1600
C-F Stretch1000-1400
C-Cl Stretch600-800

Mass Spectrometry (MS, LC-MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺ and M+2⁺ peaks in an approximate 3:1 ratio). High-resolution mass spectrometry (HRMS) would be used to determine the exact mass and confirm the elemental formula. Liquid chromatography-mass spectrometry (LC-MS) would couple the separation power of HPLC with the detection capabilities of MS.

Chromatographic Techniques for Purity Assessment and Analysis

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation, identification, and quantification of chemical compounds. A specific HPLC method would be developed to assess the purity of this compound. This would involve selecting an appropriate stationary phase (e.g., a C18 column) and a mobile phase (a mixture of solvents like acetonitrile (B52724) and water) to achieve good separation of the target compound from any impurities. The retention time of the compound under specific conditions would be a key identifying characteristic.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is an advancement of HPLC that uses smaller particle sizes in the stationary phase, allowing for faster and more efficient separations. A UPLC method would offer higher resolution and sensitivity for the purity analysis of this compound compared to traditional HPLC.

Despite a comprehensive search for scientific literature, no specific X-ray crystallography data for the compound this compound could be located in the available resources.

While research exists on the synthesis and biological activities of various substituted pyrrolo[2,3-b]pyridines, detailed structural elucidation by X-ray diffraction for this specific chloro-fluoro substituted derivative does not appear to be publicly documented.

Therefore, the section on the solid-state structure determination of this compound by X-ray crystallography, including any associated data tables, cannot be provided at this time. Further experimental research would be required to determine its crystal structure.

Q & A

Q. What are the common synthetic routes for 6-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine, and what key steps require optimization?

The synthesis typically involves multi-step protocols, including cyclization, halogenation, and functional group modifications. For example, halogenation at specific positions (e.g., chlorine at C6 and fluorine at C3) often requires precise temperature control and reagent stoichiometry to avoid side reactions. Cyclization steps, such as forming the pyrrolo-pyridine core, may use Pd-catalyzed cross-coupling or acid-mediated conditions, which need optimization for yield and purity . Key challenges include minimizing dehalogenation during later stages and ensuring regioselectivity in substitution reactions.

Q. What pharmacological targets are associated with this compound derivatives?

These derivatives are primarily studied as fibroblast growth factor receptor (FGFR) inhibitors due to their ability to bind the ATP-binding pocket of FGFR1/2/3. They also exhibit antitumor activity by inhibiting cyclin-dependent kinase 1 (CDK1), as demonstrated in peritoneal mesothelioma models. Structural analogs have shown interactions with survivin, a protein implicated in apoptosis resistance .

Q. What analytical techniques are critical for characterizing pyrrolo[2,3-b]pyridine derivatives?

Nuclear magnetic resonance (NMR) spectroscopy is essential for confirming regiochemistry and substitution patterns, particularly 19F^{19}\text{F}-NMR for fluorine-containing derivatives. High-resolution mass spectrometry (HRMS) and liquid chromatography–mass spectrometry (LC-MS) validate molecular weight and purity. X-ray crystallography provides structural insights into binding modes with biological targets, as seen in FGFR inhibition studies .

Advanced Research Questions

Q. How can researchers address contradictory data in biological activity assays for pyrrolo[2,3-b]pyridine derivatives?

Contradictions may arise from variations in assay conditions (e.g., cell lines, ATP concentrations). To resolve this, standardize assay protocols across labs and validate findings using orthogonal methods (e.g., thermal shift assays for target engagement). Comparative studies with structural analogs (e.g., bromine vs. chlorine substitutions) can isolate substituent effects on activity .

Q. What strategies are effective in optimizing the selectivity of pyrrolo[2,3-b]pyridine derivatives towards FGFR over other kinases?

Structure-based design is critical: introduce hydrogen bond acceptors (e.g., trifluoromethyl groups) at positions that interact with FGFR-specific residues like G485. Modifying hydrophobic substituents (e.g., methoxyphenyl to bulkier groups) can exploit differences in kinase ATP pockets. Kinome-wide profiling and molecular dynamics simulations help identify off-target interactions early in optimization .

Q. How can computational methods aid in the design of pyrrolo[2,3-b]pyridine-based inhibitors?

Molecular docking and free-energy perturbation (FEP) calculations predict binding affinities and guide substituent placement. For example, docking studies revealed that 3-fluoro and 6-chloro substitutions enhance FGFR1 binding by forming halogen bonds with hinge-region residues. Machine learning models trained on kinase inhibition data can prioritize compounds for synthesis .

Q. What are the challenges in scaling up the synthesis of halogenated pyrrolo[2,3-b]pyridines, and how can they be mitigated?

Scaling up halogenation steps often faces issues like poor solubility and exothermic reactions. Flow chemistry can improve safety and reproducibility for fluorination/chlorination. Purification challenges (e.g., removing trace metal catalysts) may require orthogonal chromatography or recrystallization in mixed solvents (e.g., THF/hexane) .

Methodological Considerations

  • Synthetic Optimization : Use design of experiments (DoE) to optimize reaction parameters (temperature, catalyst loading) for high-throughput synthesis .
  • Biological Validation : Combine in vitro kinase assays with in vivo xenograft models to correlate target inhibition with efficacy .
  • Data Reproducibility : Share raw spectral data (NMR, LC-MS) and crystallographic coordinates in supplementary materials to enhance transparency .

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6-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
6-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.